molecular formula C14H17N2O2P B14700528 Phosphinic acid, bis[(phenylamino)methyl]- CAS No. 20384-96-7

Phosphinic acid, bis[(phenylamino)methyl]-

Cat. No.: B14700528
CAS No.: 20384-96-7
M. Wt: 276.27 g/mol
InChI Key: YKODTVFYQVOXIS-UHFFFAOYSA-N
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Description

Phosphinic acid, bis[(phenylamino)methyl]- is an organophosphorus compound characterized by the presence of a phosphinic acid group bonded to two phenylamino methyl groups. This compound is part of a broader class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, bis[(phenylamino)methyl]- typically involves the reaction of phosphinic acid derivatives with phenylamine derivatives under controlled conditions. One common method is the Mannich reaction, where a phosphinic acid derivative reacts with formaldehyde and phenylamine to form the desired product. The reaction is usually carried out in an aqueous or organic solvent at a moderate temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale Mannich reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity phosphinic acid, bis[(phenylamino)methyl]- .

Chemical Reactions Analysis

Types of Reactions: Phosphinic acid, bis[(phenylamino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phosphinic acid, bis[(phenylamino)methyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of phosphinic acid, bis[(phenylamino)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

  • Phosphonic acid, bis[(phenylamino)methyl]-
  • Phosphoric acid, bis[(phenylamino)methyl]-
  • Phosphine, bis[(phenylamino)methyl]-

Comparison: Phosphinic acid, bis[(phenylamino)methyl]- is unique due to its specific structure and reactivity. Compared to phosphonic and phosphoric acid derivatives, it exhibits different oxidation states and reactivity patterns. Phosphine derivatives, on the other hand, have distinct electronic properties and applications .

Properties

CAS No.

20384-96-7

Molecular Formula

C14H17N2O2P

Molecular Weight

276.27 g/mol

IUPAC Name

bis(anilinomethyl)phosphinic acid

InChI

InChI=1S/C14H17N2O2P/c17-19(18,11-15-13-7-3-1-4-8-13)12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18)

InChI Key

YKODTVFYQVOXIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCP(=O)(CNC2=CC=CC=C2)O

Origin of Product

United States

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